![molecular formula C5H8BrN3 B1383873 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole CAS No. 1823357-20-5](/img/structure/B1383873.png)
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole
Overview
Description
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H8BrN3 . It has a molecular weight of 190.04 . This compound is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3 . The InChI key is ZPZHZSALQRZLJF-UHFFFAOYSA-N . Unfortunately, the specific 3D structure is not available in the search results.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is -20°C .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole and its derivatives have been explored in the synthesis of various chemical compounds. For instance, alkylation reactions involving bromoalkanes have been employed to synthesize new compounds with high yield, displaying potential for various applications (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020). Furthermore, its derivatives have been used in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, showcasing its versatility in chemical synthesis (Tetrahedron, 2003).
Antimicrobial and Antifungal Applications
- Some derivatives of this compound have been investigated for their antibacterial and antifungal properties. For instance, new compounds synthesized from this triazole have shown promising results against a range of microorganisms, indicating their potential as antimicrobial agents (Zeitschrift für Naturforschung B, 2008). Additionally, certain N-bridged heterocycles derived from this compound have demonstrated antifungal activity against various pathogens (Farmaco, 1996).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for their potential anticancer properties. This includes the synthesis of new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and their screening against various cancer cell lines (Zeitschrift für Naturforschung B, 2008).
Luminescent and Nonlinear Optical Properties
- The compound has also been studied for its luminescent and nonlinear optical properties. For example, a study on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, a related compound, revealed significant nonlinear optical properties, which could be relevant for various technological applications (Journal of Physics and Chemistry of Solids, 2017).
Veterinary Medicine
- Additionally, this compound derivatives have found applications in veterinary medicine, particularly in the treatment of fungal diseases in animals. Studies have focused on the effectiveness of these compounds in treating skin fungal infections in animals (Current issues in pharmacy and medicine: science and practice, 2022).
Mechanism of Action
Target of Action
3-Bromo-1-ethyl-5-methyl-1H-1,2,4-triazole is a member of the 1,2,4-triazole family . These compounds are known to act as ligands for transition metals, forming coordination complexes
Mode of Action
1,2,4-triazoles are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Biochemical Pathways
The ability of 1,2,4-triazoles to act as ligands and form coordination complexes with transition metals suggests they may influence metal-dependent biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 2559±230 °C , and its predicted density is 1.93±0.1 g/cm3 , which may influence its bioavailability.
Result of Action
The ability of 1,2,4-triazoles to act as ligands and form coordination complexes with transition metals suggests they may influence metal-dependent cellular processes .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature , suggesting that light, moisture, and temperature may affect its stability.
properties
IUPAC Name |
3-bromo-1-ethyl-5-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-9-4(2)7-5(6)8-9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHZSALQRZLJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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